molecular formula C19H15F3N2O3 B14988242 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide

Cat. No.: B14988242
M. Wt: 376.3 g/mol
InChI Key: NDCAGZOTJBAYTJ-UHFFFAOYSA-N
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Description

N-[3-(3,4-Difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide is a fluorinated heterocyclic compound featuring a 1,2-oxazole core substituted with a 3,4-difluorophenyl group at the 3-position and a 2-(2-fluorophenoxy)butanamide moiety at the 5-position.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C19H15F3N2O3/c1-2-16(26-17-6-4-3-5-13(17)21)19(25)23-18-10-15(24-27-18)11-7-8-12(20)14(22)9-11/h3-10,16H,2H2,1H3,(H,23,25)

InChI Key

NDCAGZOTJBAYTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=NO1)C2=CC(=C(C=C2)F)F)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting with the preparation of the oxazole ring and the fluorinated phenyl groups. Common synthetic routes include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorinated Phenyl Groups: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the oxazole ring with the fluorinated phenyl groups using reagents like palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : 2-(2-Fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide
  • Key Differences: The 3,4-difluorophenyl group in the target compound is replaced with a 4-methylphenyl group. associates this compound with signaling pathways and anti-infection agents, suggesting its role in modulating intracellular targets like kinases or GPCRs .
Compound B : N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
  • Key Differences :
    • A triazolopyrimidine-sulfonamide scaffold replaces the oxazole-butanamide system.
    • Impact : Flumetsulam is a herbicide (), indicating that fluorine positioning (2,6-difluoro vs. 3,4-difluoro) and heterocycle choice critically influence target specificity. The sulfonamide group enhances hydrogen-bonding capacity, which may explain its agricultural vs. biomedical applications .
Compound C : (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • Key Differences: A complex peptidomimetic structure with multiple stereocenters and a tetrahydropyrimidinone moiety. Impact: The extended backbone and additional functional groups (e.g., hydroxyl, methyl) suggest enhanced target selectivity, possibly for proteases or chaperones. This contrasts with the simpler oxazole-based target compound, which may prioritize metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (4-Methylphenyl) Compound B (Flumetsulam)
Molecular Weight ~390.3 g/mol ~376.3 g/mol ~315.3 g/mol
LogP Estimated ~3.5 (high lipophilicity) ~3.1 ~1.8 (due to sulfonamide)
Fluorine Atoms 3 1 2
Biological Activity Likely kinase/modulator Signaling/anti-infection Herbicidal

Notes:

  • The target compound’s higher fluorine count enhances metabolic stability and membrane permeability but may increase hepatotoxicity risks.
  • Compound B’s lower LogP reflects its sulfonamide group, improving solubility for agricultural use.

Computational and Experimental Insights

  • Docking Studies : AutoDock Vina () could predict the target compound’s binding to kinases (e.g., JAK/STAT or PI3K) due to its oxazole core mimicking adenine in ATP-binding pockets. Comparatively, Compound A’s methylphenyl group may reduce polar interactions, while Flumetsulam’s triazolopyrimidine aligns with plant acetolactate synthase inhibition .
  • Synthetic Challenges : The instability of fluorinated intermediates (e.g., benzene-1,2-diamines in ) suggests that the target compound’s synthesis may require stringent conditions to prevent defluorination or oxidation .

Biological Activity

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a difluorophenyl group and an oxazole ring, which may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.

The compound's molecular characteristics are summarized in the following table:

Property Value
Molecular FormulaC18H14F2N2O4
Molecular Weight360.3 g/mol
IUPAC NameThis compound
InChI KeyQWQGUXITQOKWQV-UHFFFAOYSA-N
LogP4.5724

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is hypothesized that this compound may exert its effects by:

  • Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain.
  • Modulating Receptor Activity : It may bind to various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For instance:

  • Staphylococcus aureus : In vitro assays demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was found to be as low as 1 µg/mL for certain derivatives of this compound .
  • Biofilm Formation : The compound exhibited potent antibiofilm activity against both S. aureus and Enterococcus faecalis. The Minimum Biofilm Eradication Concentration (MBEC) values were reported at 2 µg/mL for S. aureus, indicating its effectiveness in disrupting established biofilms .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented:

  • Cytokine Inhibition : The compound has been shown to reduce the secretion of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Animal Models : In animal studies, administration of this compound resulted in decreased swelling and pain in models of acute inflammation .

Case Studies and Research Findings

Several research articles have explored the biological activities of compounds similar to this compound:

  • Antimicrobial Efficacy : A study highlighted the synthesis of various oxazole derivatives and their antimicrobial activities against different bacterial strains. Compounds with similar structural motifs demonstrated enhanced growth inhibition compared to controls .
  • Inflammatory Response Modulation : Research indicated that compounds containing oxazole rings could effectively modulate inflammatory responses in cellular models. This suggests that this compound may also possess similar properties .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic chemistry, including cyclization of oxazole precursors and coupling reactions for the fluorophenoxy moiety. Key steps:

  • Oxazole Ring Formation: Use 3,4-difluorophenyl-substituted nitrile oxides in [3+2] cycloaddition with alkynes under microwave-assisted conditions to enhance yield .
  • Amide Coupling: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for the final amide bond formation.
  • Purification: Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR: Use 19F^{19}\text{F}-NMR to resolve fluorinated substituents (3,4-difluorophenyl vs. 2-fluorophenoxy groups). 1H^{1}\text{H}-NMR should show distinct oxazole proton signals at δ 8.1–8.3 ppm and aromatic splitting patterns for fluorophenyl groups .
  • IR: Validate the amide C=O stretch (~1680 cm1^{-1}) and oxazole C=N stretch (~1600 cm1^{-1}).
  • Mass Spectrometry: High-resolution ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]+^+: ~403.1 Da) and rule out side products .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent, cell lines). Mitigation strategies:

  • Standardized Solubility Protocols: Use DMSO stocks diluted in assay buffer (≤0.1% final concentration) to avoid solvent interference .
  • Orthogonal Assays: Cross-validate results using SPR (binding affinity), cellular thermal shift assays (target engagement), and enzymatic assays (IC50_{50}).
  • Statistical Analysis: Apply factorial design (e.g., 2k^k designs) to isolate variables like temperature or ionic strength impacting activity .

Advanced: What computational modeling approaches are suitable for predicting the binding mode of this compound to its target protein?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with flexible ligand/rigid receptor settings. Prioritize fluorophenyl-oxazole interactions with hydrophobic pockets.
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the ligand-protein complex. Analyze RMSD and hydrogen bonding networks.
  • Free Energy Calculations: Apply MM-PBSA to estimate binding free energy, focusing on fluorine’s electrostatic contributions .

Basic: What are the critical stability parameters (pH, temperature, light) to monitor during storage of this compound?

Methodological Answer:

  • pH Stability: Store in neutral buffer (pH 7.4) to prevent hydrolysis of the amide bond.
  • Temperature: Long-term storage at -20°C under nitrogen atmosphere; avoid freeze-thaw cycles.
  • Light Sensitivity: Protect from UV exposure (amber vials) due to aromatic fluorophores .

Advanced: How can researchers design a factorial experiment to optimize reaction yields for large-scale synthesis?

Methodological Answer:
Adopt a 3-factor, 2-level factorial design:

  • Factors: Catalyst loading (0.5–1.5 mol%), temperature (80–120°C), solvent polarity (toluene vs. DMF).
  • Response Variables: Yield (HPLC), purity (area %).
  • Analysis: Use ANOVA to identify significant interactions. For example, higher solvent polarity (DMF) may improve solubility but reduce oxazole cyclization efficiency .

Advanced: What strategies validate the compound’s selectivity profile against off-target kinases or receptors?

Methodological Answer:

  • Kinase Profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.
  • Cryo-EM or X-ray Crystallography: Resolve co-crystal structures to confirm binding pose and rule out off-target interactions.
  • CRISPR Knockout Models: Validate target-specific effects in cell lines with CRISPR-mediated gene deletion .

Basic: How to address discrepancies in solubility measurements between computational predictions and experimental data?

Methodological Answer:

  • Computational Tools: Use COSMO-RS or Abraham solvation parameters to predict logS.
  • Experimental Validation: Perform shake-flask assays in PBS (pH 7.4) and DMSO/PBS mixtures. Compare with HPLC-UV quantification.
  • Adjust Parameters: Incorporate fluorine’s solvophobic effects into predictive models for better accuracy .

Advanced: What metabolomic approaches identify degradation products or metabolites of this compound in in vitro systems?

Methodological Answer:

  • LC-HRMS: Use untargeted metabolomics (Q-TOF) with fragmentation (MS/MS) to detect hydroxylated or defluorinated metabolites.
  • Isotope Labeling: Synthesize 13C^{13}\text{C}-labeled analogs to trace metabolic pathways.
  • Data Analysis: Apply GNPS or METLIN databases for spectral matching .

Advanced: How to integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies of fluorinated kinase inhibitors?

Methodological Answer:

  • Pharmacophore Modeling: Map electrostatic (fluorine), hydrophobic (oxazole), and hydrogen-bonding (amide) features against known kinase inhibitors.
  • 3D-QSAR: Build CoMFA/CoMSIA models using alignment rules based on crystallographic data.
  • Validation: Test predictive power with external test sets (R2^2 > 0.6) .

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